Ureidoacrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

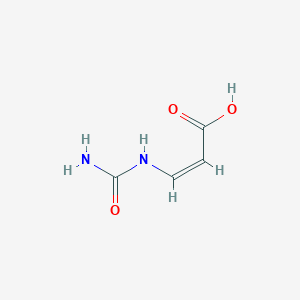

Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.

Chemical Reactions Analysis

General Reactions

-

Formation : Ureidoacrylic acid can be formed through the RutA-catalyzed oxidative cleavage of uracil .

-

Hydrolysis : this compound undergoes hydrolysis to produce 3-aminoacrylate, carbon dioxide, and ammonia .

-

Conversion : In microbial metabolism, this compound is converted from uracil.

Reactions with Enzymes

-

Ureidoacrylate amidohydrolase can convert precursor compounds into ureidoacrylate.

-

Ureidoacrylate can act as a substrate for various enzymes, influencing microbial growth and metabolism, particularly in nitrogen cycling pathways in bacteria.

Reactions with other compounds

-

This compound can engage in hydrogen bonding with N, N-dimethylacrylamides (DMAA). The amide groups of DMAA can form hydrogen bonds with the carboxylic acid groups of acrylic acid .

Ureido Methacrylate Reactions

Ureido Methacrylate (UMA) is a monomer that can be used in emulsion polymerizations for interior and exterior paints, coatings, and adhesives . Copolymers of UMA can be prepared with acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, vinylpyrrolidone, and styrene . Ureido methacrylate is commercially prepared by transesterification of l-(2-hydroxyethyl)imidazoline-2-one and methyl methacrylate in the presence of a tin catalyst, most notably dibutyltin oxide .

Data Table: Related Compounds and Key Features

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C4H6N2O3 | Precursor to ureidoacrylate; contains an additional hydrogen atom. |

| Peroxyureidoacrylate | C4H6N2O4 | An oxidized form of ureidoacrylate; involved in different metabolic pathways. |

| Urea | CH4N2O | A simple amide compound; serves as a primary nitrogen source but lacks the acrylic structure. |

| 5-Aminolevulinic Acid | C5H9NO3 | Involved in heme synthesis; structurally distinct but shares nitrogen functionality. |

Q & A

Q. Basic: What are the key considerations for synthesizing ureidoacrylic acid with high purity, and how can researchers optimize reaction conditions?

Answer:

Synthesis of this compound requires careful control of reaction parameters, including temperature, solvent selection (e.g., aqueous vs. organic systems), and stoichiometry of reactants (e.g., acryloyl chloride and urea derivatives). To optimize purity:

- Use HPLC or NMR to monitor intermediate byproducts .

- Adjust pH to stabilize the zwitterionic form of the molecule, as its solubility varies significantly with protonation states .

- Employ recrystallization techniques with solvents like ethanol-water mixtures to isolate high-purity crystals .

Advanced Tip: For reproducibility, document side reactions (e.g., hydrolysis of acryloyl groups) and include kinetic studies in the supplementary materials .

Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Answer:

Discrepancies in spectral data often arise from solvent effects, pH-dependent tautomerism, or crystallographic polymorphism. To address this:

- Compare spectra under standardized conditions (e.g., DMSO-d₆ vs. D₂O) and report pH values .

- Perform DFT calculations to model tautomeric equilibria and predict shifts .

- Cross-validate with X-ray crystallography to confirm solid-state structures .

Methodological Note: Publish raw spectral data and computational parameters in repositories to enable direct comparisons .

Q. Basic: What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA): Assess thermal degradation profiles .

- UV-Vis Spectroscopy: Monitor photostability under UV light exposure .

- LC-MS: Identify decomposition products (e.g., urea or acrylic acid) after accelerated aging tests .

Protocol: Store samples in amber vials at controlled humidity (e.g., 40% RH) and validate stability over 6–12 months .

Q. Advanced: How should researchers design experiments to investigate this compound’s role in supramolecular assembly or drug-delivery systems?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with host molecules (e.g., cyclodextrins) .

- Molecular Dynamics Simulations: Model self-assembly behavior in aqueous environments .

- In Vitro Release Studies: Use dialysis membranes to assess drug-loading efficiency under physiological pH .

Critical Step: Include negative controls (e.g., non-ureido analogs) to isolate the compound’s specific contributions .

Q. Basic: What are the best practices for ensuring reproducibility in this compound bioactivity assays?

Answer:

- Standardize cell lines and culture conditions (e.g., CO₂ levels, serum-free media) to minimize variability .

- Use dose-response curves with at least three biological replicates .

- Report IC₅₀ values with confidence intervals and statistical tests (e.g., ANOVA) .

Common Pitfall: Avoid conflating cytotoxicity with specific bioactivity; include counter-screens for off-target effects .

Q. Advanced: How can conflicting results in this compound’s catalytic activity be systematically analyzed?

Answer:

- Meta-Analysis Framework: Compare substrate scope, solvent systems, and catalyst loading across studies .

- Kinetic Isotope Effects (KIE): Determine rate-limiting steps to identify mechanistic divergences .

- Operando Spectroscopy: Track intermediate species during catalysis (e.g., via Raman or IR) .

Data Interpretation: Use funnel plots to assess publication bias or methodological heterogeneity .

Q. Basic: What steps are critical for validating this compound’s computational models (e.g., QSAR or docking studies)?

Answer:

- Cross-Validation: Split datasets into training and test groups to avoid overfitting .

- Experimental Benchmarking: Compare predicted logP or binding energies with empirical data .

- Sensitivity Analysis: Vary force field parameters (e.g., charges, solvation models) to assess robustness .

Reporting Standard: Provide raw simulation trajectories and input files in supplementary materials .

Q. Advanced: How can researchers reconcile discrepancies in this compound’s reported solubility and partition coefficients (logP)?

Answer:

- Shake-Flask Method: Measure logP under standardized pH and ionic strength .

- COSMO-RS Predictions: Model solvent-solute interactions to explain outliers .

- Interlaboratory Studies: Collaborate with multiple labs to establish consensus values .

Key Consideration: Document temperature and agitation rates, as kinetic solubility often differs from thermodynamic values .

Q. Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Material Safety Data Sheets (MSDS): Review toxicity data for acrylamide precursors .

- Waste Disposal: Neutralize acidic byproducts before disposal to comply with EPA guidelines .

- Institutional Review: Submit protocols for animal or human cell studies to ethics committees .

Q. Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Answer:

Properties

Molecular Formula |

C4H6N2O3 |

|---|---|

Molecular Weight |

130.1 g/mol |

IUPAC Name |

(Z)-3-(carbamoylamino)prop-2-enoic acid |

InChI |

InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |

InChI Key |

JDSSVQWHYUVDDF-UPHRSURJSA-N |

SMILES |

C(=CNC(=O)N)C(=O)O |

Isomeric SMILES |

C(=C\NC(=O)N)\C(=O)O |

Canonical SMILES |

C(=CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.